molecular formula C24H30N2O2 B3819863 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

Cat. No. B3819863
M. Wt: 378.5 g/mol
InChI Key: JQVDELOYNFKZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide, also known as MEOP or N-isobutyl-5-methoxyindole-3-ethylamide, is a synthetic compound that belongs to the class of indole-based cannabinoids. It is an analog of the well-known synthetic cannabinoid, JWH-018, which was first synthesized in 1995. MEOP has been of interest to researchers due to its potential therapeutic applications and its ability to interact with the endocannabinoid system.

Mechanism of Action

2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide acts as a potent agonist of the cannabinoid receptor type 1 (CB1) and has a high binding affinity for this receptor. It also has moderate affinity for the cannabinoid receptor type 2 (CB2). The activation of CB1 receptors by 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide leads to the inhibition of neurotransmitter release, which results in its analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has also been shown to increase the levels of the neurotransmitters dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide in lab experiments is its high potency and selectivity for CB1 receptors. This allows researchers to study the effects of CB1 receptor activation without the interference of other receptors. However, a limitation of using 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is its potential to cause adverse effects, such as hypothermia and seizures, in animal models.

Future Directions

There are several future directions for research on 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide. One area of interest is its potential as a therapeutic agent for pain and inflammation. 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has been shown to have analgesic and anti-inflammatory effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as an anxiolytic and antidepressant agent. 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has been shown to have these effects in animal models, and further research is needed to determine its efficacy in humans. Additionally, further research is needed to determine the long-term effects of 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide use on the endocannabinoid system and overall health.

Scientific Research Applications

2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has been studied for its potential therapeutic applications. It has been found to have analgesic and anti-inflammatory effects in animal models. 2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has also been shown to have anxiolytic and antidepressant effects in animal models. These effects are thought to be mediated through the endocannabinoid system.

properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-16(2)13-18-5-7-19(8-6-18)17(3)24(27)25-12-11-20-15-26-23-10-9-21(28-4)14-22(20)23/h5-10,14-17,26H,11-13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVDELOYNFKZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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